7-[(1S,2S)-2-[(3S)-3-Hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid
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Overview
Description
7-[(1S,2S)-2-[(3S)-3-Hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound is a prostanoid, which is a subclass of eicosanoids, and plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry of the product .
Industrial Production Methods
This would include the use of large-scale reactors and continuous flow processes to optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[(1S,2S)-2-[(3S)-3-Hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds and carbonyl groups can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the double bonds can produce saturated hydrocarbons .
Scientific Research Applications
7-[(1S,2S)-2-[(3S)-3-Hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying prostanoid synthesis and reactions.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and other conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(1S,2S)-2-[(3S)-3-Hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid involves its interaction with specific molecular targets and pathways. As a prostanoid, it binds to prostanoid receptors on cell surfaces, triggering a cascade of intracellular events that lead to various physiological responses. These pathways are involved in processes such as inflammation, vasodilation, and platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2 (PGE2): Another prostanoid with similar biological functions.
Prostaglandin F2α (PGF2α): Involved in reproductive processes and smooth muscle contraction.
Thromboxane A2 (TXA2): Plays a role in platelet aggregation and vasoconstriction.
Uniqueness
7-[(1S,2S)-2-[(3S)-3-Hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid is unique due to its specific structure and the particular biological pathways it influences. Its distinct hydroxyoctenyl side chain and the specific stereochemistry of its cyclopentane ring contribute to its unique properties and functions .
Properties
CAS No. |
20897-92-1 |
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Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
7-[(1S,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/t16-,17-,18-/m0/s1 |
InChI Key |
BGKHCLZFGPIKKU-BZSNNMDCSA-N |
Isomeric SMILES |
CCCCC[C@@H](C=C[C@H]1C=CC(=O)[C@H]1CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O |
Origin of Product |
United States |
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